molecular formula C13H19NO3 B2577206 [3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzyl]amine CAS No. 919017-03-1

[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzyl]amine

Cat. No. B2577206
CAS RN: 919017-03-1
M. Wt: 237.299
InChI Key: ZSKDHYZLZGYADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzyl]amine, commonly referred to as 3MT4TMB, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has numerous advantages and limitations when used in laboratory experiments.

Scientific Research Applications

3MT4TMB has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as peptides, steroids, and heterocycles. It has also been used in the synthesis of pharmaceuticals, such as antibiotics, antifungal agents, and anti-cancer drugs. Additionally, 3MT4TMB has been used in the synthesis of materials for use in various industrial applications.

Mechanism of Action

The mechanism of action of 3MT4TMB is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of novel compounds. The compound is believed to facilitate the reaction between the substituted benzyl amine and the tetrahydrofuran-2-ylmethoxy group, resulting in the formation of the desired 3MT4TMB compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MT4TMB are not well understood. However, the compound is believed to be non-toxic and non-mutagenic. Additionally, the compound is believed to be non-carcinogenic and non-irritating.

Advantages and Limitations for Lab Experiments

The primary advantage of 3MT4TMB for laboratory experiments is its versatility. The compound can be used in a wide variety of applications, including the synthesis of novel compounds and pharmaceuticals. Additionally, the compound is relatively non-toxic and non-irritating, making it safe for laboratory use. However, the compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable, making it difficult to store for long periods of time.

Future Directions

The potential future directions of research involving 3MT4TMB include the development of new synthesis methods, the exploration of new applications, and the further investigation of the biochemical and physiological effects of the compound. Additionally, further research could be conducted to improve the stability of the compound, making it easier to store and use in laboratory experiments. Finally, further research could be conducted to develop new methods for using 3MT4TMB in aqueous solutions.

Synthesis Methods

3MT4TMB is synthesized through a two-step process. In the first step, a substituted benzyl amine is treated with a reagent such as a Grignard reagent or a lithium-halogen exchange reagent. This reaction produces a substituted benzyl amine, which is then reacted with a tetrahydrofuran-2-ylmethoxy group in the second step. This reaction yields the desired 3MT4TMB compound.

properties

IUPAC Name

[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-13-7-10(8-14)4-5-12(13)17-9-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKDHYZLZGYADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine

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